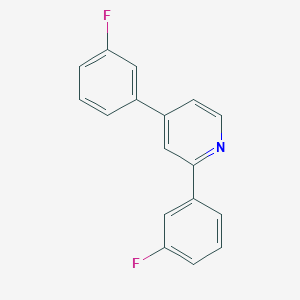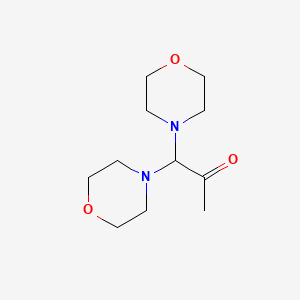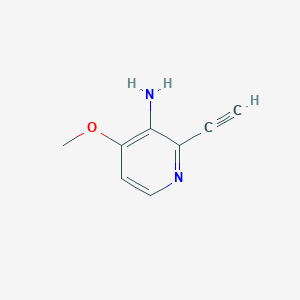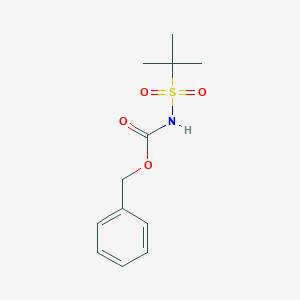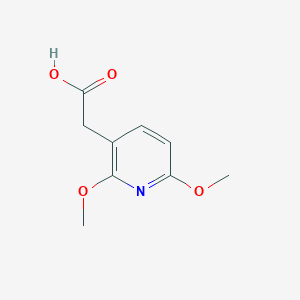
(2-Ethylcyclohexyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylcyclohexyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the trifluoroborate group enhances the compound’s nucleophilicity, allowing it to participate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-Ethylcyclohexyl)trifluoroborate typically involves the reaction of a boronic acid with potassium bifluoride. The general reaction can be represented as follows:
R-B(OH)2+KHF2→R-BF3K+H2O
In this reaction, the boronic acid (R-B(OH)_2) reacts with potassium bifluoride (KHF_2) to form the trifluoroborate salt (R-BF_3K) and water. The reaction is usually carried out in an aqueous medium at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The scalability of the reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2-Ethylcyclohexyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or alkoxides.
Cross-Coupling Reactions: Require palladium catalysts and bases such as potassium carbonate.
Oxidation and Reduction Reactions: Utilize oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Yield substituted boron compounds.
Cross-Coupling Reactions: Produce biaryl or alkyl-aryl compounds.
Oxidation and Reduction Reactions: Result in oxidized or reduced boron species.
Scientific Research Applications
(2-Ethylcyclohexyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in forming carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (2-Ethylcyclohexyl)trifluoroborate in cross-coupling reactions involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an organic halide, forming a palladium complex.
Transmetalation: The trifluoroborate compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenyltrifluoroborate
- Vinyltrifluoroborate
- Allyltrifluoroborate
Uniqueness
(2-Ethylcyclohexyl)trifluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborate compounds. Its ethylcyclohexyl group provides steric hindrance, influencing its reactivity in various chemical transformations.
Properties
Molecular Formula |
C8H15BF3- |
|---|---|
Molecular Weight |
179.01 g/mol |
IUPAC Name |
(2-ethylcyclohexyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H15BF3/c1-2-7-5-3-4-6-8(7)9(10,11)12/h7-8H,2-6H2,1H3/q-1 |
InChI Key |
ZLDZBOZDDCLLPA-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CCCCC1CC)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


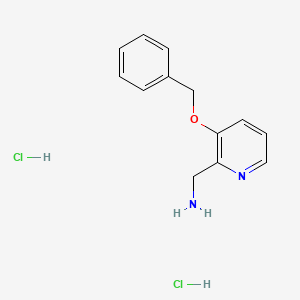
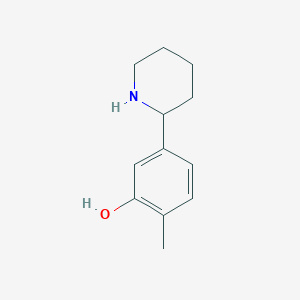
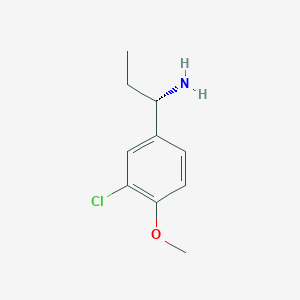


![2-Acetylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12969503.png)

